Computed LogP Differentiation: 4-(2-Fluoro-4-methylphenoxy)piperidine vs. Non-Fluorinated 4-(4-Methylphenoxy)piperidine
The target compound exhibits a computed XLogP3 value of 2.5, representing an increase of 0.4 log units compared to the non-fluorinated analog 4-(4-methylphenoxy)piperidine (XLogP3 = 2.1) [1]. This quantitative difference in predicted lipophilicity arises from the presence of the ortho-fluorine substituent, which alters hydrogen bonding capacity and molecular polar surface area.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 4-(4-Methylphenoxy)piperidine: XLogP3 = 2.1 |
| Quantified Difference | Δ = +0.4 log units (19% relative increase in lipophilicity) |
| Conditions | Computed using PubChem XLogP3 algorithm; values derived from standardized molecular descriptor calculations |
Why This Matters
This quantifiable lipophilicity increase directly affects membrane permeability and tissue distribution predictions, making the fluorinated compound a distinct choice for medicinal chemistry campaigns where logP optimization is critical.
- [1] PubChem. XLogP3 data: CID 24902379 (4-(2-Fluoro-4-methylphenoxy)piperidine, XLogP3 = 2.5); CID 2794836 (4-(4-Methylphenoxy)piperidine, XLogP3 = 2.1). View Source
